1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione
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Overview
Description
1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a tricyclohexylstannyl group, which is a tin-containing moiety, attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dioxo-1H-pyrrole-1-yl acetic acid with tricyclohexylstannyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tricyclohexylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The tricyclohexylstannyl group can interact with metal ions and enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can participate in various biochemical reactions, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: A structurally related compound with similar bioactive properties.
1,4-Dimethylbenzene: Another pyrrole derivative with distinct chemical reactivity and applications.
Uniqueness
1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione is unique due to the presence of the tricyclohexylstannyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Properties
CAS No. |
666860-14-6 |
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Molecular Formula |
C24H37NO4Sn |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
tricyclohexylstannyl 2-(2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C6H5NO4.3C6H11.Sn/c8-4-1-2-5(9)7(4)3-6(10)11;3*1-2-4-6-5-3-1;/h1-2H,3H2,(H,10,11);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI Key |
FSMPKBFCDVMATB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)CN4C(=O)C=CC4=O |
Origin of Product |
United States |
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